molecular formula C14H11ClN4O B1662836 Olprinone hydrochloride CAS No. 119615-63-3

Olprinone hydrochloride

Cat. No. B1662836
M. Wt: 286.71 g/mol
InChI Key: PWTBMBAQRAOAFF-UHFFFAOYSA-N
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Description

Olprinone hydrochloride, also known as Loprinone hydrochloride, is a cardiotonic agent . It has been marketed in Japan since 1996 . The compound selectively inhibits PDE type III .


Molecular Structure Analysis

The empirical formula of Olprinone hydrochloride is C14H10N4O · HCl . Its molecular weight is 286.72 g/mol . The SMILES string representation of its structure is Cl [H].CC1=C (C=C (C#N)C (=O)N1)c2ccc3nccn3c2 .

Scientific Research Applications

1. Neuroprotection in Spinal Cord Injury

Olprinone hydrochloride, a PDE type III inhibitor, has shown promising results in reducing inflammation and tissue injury associated with spinal cord trauma in mice. Its administration post-injury significantly lessened spinal cord inflammation, neutrophil infiltration, and apoptosis, leading to improved recovery of hind-limb function (Esposito et al., 2010).

2. Mitigating Myocardial Ischemia-Reperfusion Injury

In studies involving rats, Olprinone demonstrated efficacy in reducing myocardial injury caused by ischemia-reperfusion. It notably decreased pro-inflammatory cytokines, adhesion molecules, and apoptosis markers, suggesting potential therapeutic applications in ischemia and reperfusion diseases (Di Paola et al., 2011).

3. Benefits in Cerebral Ischemia-Reperfusion Injury

Research indicates that Olprinone can be beneficial in cerebral ischemia-reperfusion injury by reducing infarct size, inhibiting inflammatory and apoptotic responses, and potentially lowering the risk of damage in ischemia-reperfusion brain injury-related disorders (Genovese et al., 2011).

4. Improving Cerebral Blood Flow Post-Cardiac Surgery

Olprinone hydrochloride has been found to increase cerebral blood flow in patients following cardiac surgery. This effect was observed through transcranial Doppler sonography, indicating a potential role in managing cerebral perfusion post-surgery (Goto et al., 2000).

5. Efficacy in Experimental Pulmonary Hypertension

In a study on Beagle dogs, intravenous injections of Olprinone in a hypoxic pulmonary hypertension model demonstrated vasodilating effects on peripheral and pulmonary vessels, suggesting its utility in conditions like right heart failure accompanied by pulmonary hypertension (Kakura et al., 2000).

6. Anesthetic Management in Cardiac Dysfunction

Olprprinone hydrochloride has been used successfully in the anesthetic management of patients with cardiac dysfunction undergoing non-cardiac surgery. Its perioperative use was associated with uneventful induction, intraoperative course, and postoperative period, highlighting its suitability for such patients (Arai et al., 2005).

7. Olprinone and Ocular Blood Flow

Studies have demonstrated that Olprinone hydrochloride can decrease intraocular pressure and increase ocular blood flow in patients post-cardiac surgery. This indicates its potential utility in managing ocular conditions related to blood flow and pressure postoperatively (Goto et al., 2002).

8. Protection Against Cold Ischemia-Reperfusion Injury

Olprinone hydrochloride has shown protective effects against cold ischemia and reperfusion injury in rat orthotopic kidney transplantation. By enhancing intracellular cAMP levels, it significantly reduced renal dysfunction and injury indicators (Zhang & Ma, 2006).

9. Effects on Systemic and Cerebral Circulation

Olprinone has been observed to positively affect systemic and cerebral circulation, offering potential benefits in managing cerebral vasospasm and other conditions related to cerebral and systemic blood flow (Ueda & Mizushige, 2006).

10. Application in Subarachnoid Hemorrhage

In patients with subarachnoid hemorrhage, Olprinone has demonstrated an ability to increase cardiac output and cortical blood flow without altering the balance between oxygen supply and consumption, suggesting its potential in treating cerebral metabolism issues (Sato & Yoshimoto, 2000).

Safety And Hazards

Olprinone hydrochloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

A study indicates that treatment with Olprinone reduced the release of inflammatory mediators and markers of oxidative damage, decreased apoptosis of epithelial cells, and improved respiratory parameters . These results suggest a future potential of PDE3 inhibitors, including Olprinone, in the therapy of acute respiratory distress syndrome (ARDS) .

properties

IUPAC Name

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O.ClH/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;/h2-6,8H,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTBMBAQRAOAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045813
Record name Olprinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olprinone hydrochloride

CAS RN

119615-63-3
Record name Olprinone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119615-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olprinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119615633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olprinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olprinone hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLPRINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18B658J56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
T Koike, MN Qutab, M Tsuchida, M Takekubo… - Pulmonary …, 2008 - Elsevier
… In conclusion, olprinone hydrochloride pre-treatment reduced LPS-induced neutrophil infiltration in the lungs, reduced the LPS-induced TNF-α and IL-6 production, and augmented the …
Number of citations: 26 www.sciencedirect.com
H Wang, B Zhang, X Sun, Y Sun… - Journal of …, 2014 - academic.oup.com
… study of an olprinone hydrochloride hydrate injection in … study of olprinone hydrochloride hydrate injection. Eight … 5 µg/kg of olprinone hydrochloride hydrate (the olprinone base) …
Number of citations: 6 academic.oup.com
T Arai - Masui. The Japanese Journal of Anesthesiology, 2004 - europepmc.org
… We have examined the effect of olprinone hydrochloride on hemodynamics and peripheral circulation after cardiopulmonary bypass (CPB) in 56 patients who underwent coronary artery …
Number of citations: 4 europepmc.org
A Marui, T Mochizuki, N Mitsui, T Koyama… - The Japanese Journal of …, 1998 - Springer
… Our purpose was to evaluate the hemodynamic effects of olprinone hydrochloride early after coronary artery bypass grafting (CABG). Fifteen patients undergoing CABG were …
Number of citations: 1 link.springer.com
T Arai, K Kamishima, T Terauchi… - Masui. The Japanese …, 2006 - europepmc.org
Background Olprinone hydrochloride (OLP) is a new phosphodiesterase III inhibitor with positive inotropic and vasodilator properties. It is characterized by strong inotropic effect and …
Number of citations: 3 europepmc.org
R Di Paola, E Mazzon, I Paterniti, D Impellizzeri… - European journal of …, 2011 - Elsevier
… In conclusion, our results provide evidence that olprinone hydrochloride, a phosphodiesterase III inhibitor, causes a substantial reduction of intestinal ischemia–reperfusion injury in rats …
Number of citations: 34 www.sciencedirect.com
E Esposito, E Mazzon, I Paterniti, D Impellizzeri… - PLoS …, 2010 - journals.plos.org
… In this study, the use of olprinone hydrochloride, a specific PDE III inhibitor, allowed us to demonstrate that PDE III activation plays a key role in the modulation of secondary injury in the …
Number of citations: 30 journals.plos.org
C Crisafulli, E Mazzon, M Galuppo, I Paterniti… - Intensive care …, 2010 - Springer
… Olprinone hydrochloride is a specific phosphodiesterase-III inhibitor developed in Japan and was originally developed as a cardiotonic agent, having positive inotropic and vasodilator …
Number of citations: 23 link.springer.com
Y Zhang, Q Ma - Transplantation proceedings, 2006 - Elsevier
… in the UW plus olprinone hydrochloride group than that … olprinone hydrochloride group was still significantly higher than that in the UW group without containing olprinone hydrochloride. …
Number of citations: 5 www.sciencedirect.com
T Arai, Y Okuda - 2006 - dmu.repo.nii.ac.jp
… SUMMARY We compared the effects of olprinone hydrochloride in 22 patients undergoing … 15 ag/kg olprinone hydrochloride as a bolus, then 0. l ug/kg/min olprinone hydrochloride was …
Number of citations: 2 dmu.repo.nii.ac.jp

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